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Compound of Interest

Compound Name: AZD9056 hydrochloride

Cat. No.: B1666245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of AZD9056 hydrochloride, a potent and

selective antagonist of the P2X7 receptor. The information is intended for researchers,

scientists, and professionals in drug development who are interested in the cross-reactivity and

selectivity profile of this compound. While development of AZD9056 has been discontinued, it

remains a valuable tool for investigating the role of the P2X7 receptor in various physiological

and pathological processes.

Executive Summary
AZD9056 hydrochloride is a well-characterized, orally active, and selective inhibitor of the

P2X7 receptor, an ATP-gated ion channel implicated in inflammation and pain.[1][2]

Experimental data demonstrates its high affinity for the human P2X7 receptor. However, a

comprehensive public dataset detailing its cross-reactivity against other P2X receptor subtypes

(P2X1-P2X6) is not readily available. This guide summarizes the existing data on AZD9056's

potency and provides standardized experimental protocols for assessing P2X receptor

antagonist selectivity.

Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activity of

AZD9056 hydrochloride against P2X7 receptors. A complete selectivity panel against other

P2X subtypes is not publicly available.
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Receptor
Subtype

Species Cell Line Assay Type IC50 Reference

P2X7 Human HEK293 Not Specified 11.2 nM [1]

P2X7 Mouse Microglia BV2 Not Specified 1 - 3 µM [1]

P2X1
Not Publicly

Available

P2X2
Not Publicly

Available

P2X3
Not Publicly

Available

P2X4
Not Publicly

Available

P2X5
Not Publicly

Available

P2X6
Not Publicly

Available

IC50 values represent the concentration of the antagonist required to inhibit 50% of the

receptor's response.

Signaling Pathway and Experimental Workflow
To understand the context of AZD9056's action and the methods used to characterize it, the

following diagrams illustrate the P2X7 receptor signaling pathway and a general experimental

workflow for assessing antagonist selectivity.
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P2X7 Receptor Signaling Pathway.
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Generalized workflow for assessing P2X antagonist selectivity.
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Experimental Protocols
The following are generalized experimental protocols for key assays used to determine the

selectivity of P2X receptor antagonists.

Cell Culture and Preparation
Cell Lines: Use a panel of stable cell lines, each engineered to express a single subtype of

the P2X receptor family (e.g., HEK293-hP2X1, HEK293-hP2X2, etc.).

Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal

bovine serum and antibiotics. Culture at 37°C in a humidified atmosphere with 5% CO2.

Plating: Seed cells into 96-well or 384-well microplates at a density suitable for the specific

assay.

Calcium Influx Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium

concentration triggered by agonist activation of P2X receptors.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

according to the manufacturer's instructions.

Compound Addition: Add varying concentrations of AZD9056 hydrochloride to the wells

and incubate for a predetermined time.

Agonist Stimulation: Add a P2X receptor agonist (e.g., ATP or BzATP) at a concentration that

elicits a submaximal response (e.g., EC80).

Data Acquisition: Measure the fluorescence intensity before and after agonist addition using

a fluorescence plate reader.

Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium influx for

each concentration of the antagonist. Determine the IC50 value by fitting the data to a dose-

response curve.
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Pore Formation Assay (Ethidium Bromide or YO-PRO-1
Uptake)
This assay is specific for the P2X7 receptor, which forms a large pore upon prolonged

activation, allowing the entry of larger molecules like fluorescent dyes.

Dye and Compound Incubation: Add the fluorescent dye (e.g., Ethidium Bromide or YO-

PRO-1) and varying concentrations of AZD9056 hydrochloride to the cells.

Agonist Stimulation: Add a high concentration of a P2X7 agonist (e.g., BzATP).

Data Acquisition: Measure the increase in fluorescence over time as the dye enters the cells

through the formed pores.

Data Analysis: Determine the rate of dye uptake and calculate the percentage of inhibition at

each antagonist concentration to determine the IC50 value.

Conclusion
AZD9056 hydrochloride is a highly potent antagonist of the human P2X7 receptor. The

significant difference in potency between human and mouse orthologs underscores the

importance of considering species differences in preclinical studies. While its selectivity against

other P2X receptor subtypes is not extensively documented in publicly available literature, the

experimental protocols outlined in this guide provide a framework for researchers to conduct

their own comprehensive selectivity profiling. Such studies are crucial for accurately

interpreting experimental results and for the development of new, highly selective P2X receptor

modulators.
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with-other-p2x-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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